![molecular formula C13H16ClN3O B572942 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole CAS No. 1276666-13-7](/img/structure/B572942.png)
5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole
描述
5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole is a chemical compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with a 5-chloro group and a 5-methyl-1,4-diazepan-1-yl moiety. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole can be achieved through various synthetic routes. One common method involves the cyclization of diamides or amino esters with cyanamide or guanidine . Another approach is the tandem aza-Wittig/heterocumulene-mediated annulation . The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of suvorexant, it acts on orexin receptors in the brain to regulate sleep-wake cycles . The compound’s structure allows it to bind to these receptors, inhibiting their activity and promoting sleep.
相似化合物的比较
Similar Compounds
Suvorexant: A selective dual orexin receptor antagonist used for treating insomnia.
Ripasudil: A derivative of Fasudil, used for treating glaucoma and ocular hypertension.
Uniqueness
5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole is unique due to its specific substitution pattern and the presence of both a benzoxazole ring and a diazepane moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and pharmaceutical development.
属性
IUPAC Name |
5-chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h2-3,8-9,15H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJSLVGESASMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693234 | |
| Record name | 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276666-13-7 | |
| Record name | 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
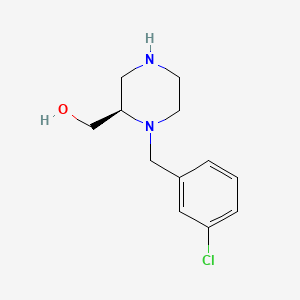
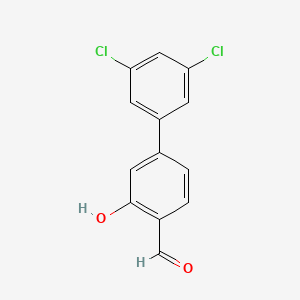


![8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B572866.png)
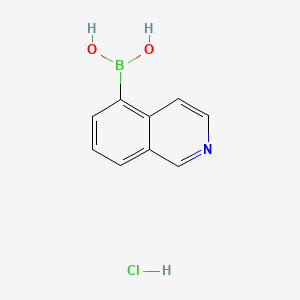
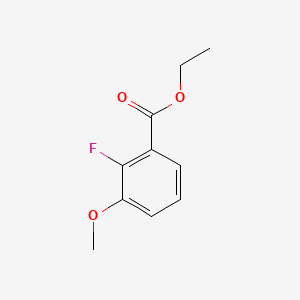
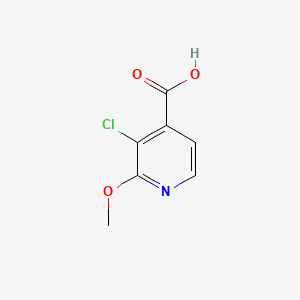
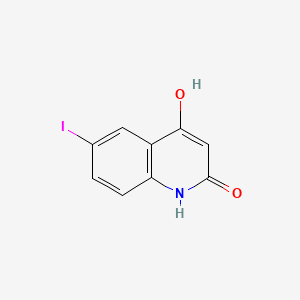
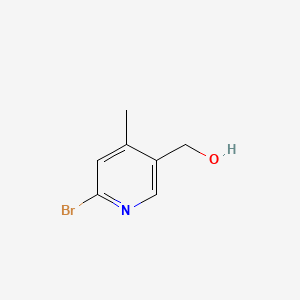
![4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572874.png)



